Cas no 2229660-91-5 (4-(3-methyl-4-nitrophenyl)but-3-en-2-amine)

4-(3-Methyl-4-nitrophenyl)but-3-en-2-amine is a synthetic organic compound featuring a nitrophenyl group conjugated with an amine-substituted butene chain. This structure imparts reactivity suitable for applications in pharmaceutical intermediates or agrochemical synthesis. The presence of both the nitro and amine functional groups allows for versatile chemical transformations, such as reduction or coupling reactions, making it a valuable building block in fine chemical synthesis. The conjugated double bond enhances its utility in cyclization or polymerization processes. Its well-defined molecular structure ensures consistent performance in research and industrial applications, particularly where precise functional group manipulation is required.
4-(3-methyl-4-nitrophenyl)but-3-en-2-amine structure
2229660-91-5 structure
商品名:4-(3-methyl-4-nitrophenyl)but-3-en-2-amine
CAS番号:2229660-91-5
MF:C11H14N2O2
メガワット:206.241062641144
CID:6019678
PubChem ID:165784334

4-(3-methyl-4-nitrophenyl)but-3-en-2-amine 化学的及び物理的性質

名前と識別子

    • 4-(3-methyl-4-nitrophenyl)but-3-en-2-amine
    • 2229660-91-5
    • EN300-1822684
    • インチ: 1S/C11H14N2O2/c1-8-7-10(4-3-9(2)12)5-6-11(8)13(14)15/h3-7,9H,12H2,1-2H3/b4-3+
    • InChIKey: XBPDRWUVBMLZFW-ONEGZZNKSA-N
    • ほほえんだ: [O-][N+](C1C=CC(/C=C/C(C)N)=CC=1C)=O

計算された属性

  • せいみつぶんしりょう: 206.105527694g/mol
  • どういたいしつりょう: 206.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 248
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 71.8Ų

4-(3-methyl-4-nitrophenyl)but-3-en-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1822684-1.0g
4-(3-methyl-4-nitrophenyl)but-3-en-2-amine
2229660-91-5
1g
$1256.0 2023-06-01
Enamine
EN300-1822684-0.5g
4-(3-methyl-4-nitrophenyl)but-3-en-2-amine
2229660-91-5
0.5g
$946.0 2023-09-19
Enamine
EN300-1822684-0.1g
4-(3-methyl-4-nitrophenyl)but-3-en-2-amine
2229660-91-5
0.1g
$867.0 2023-09-19
Enamine
EN300-1822684-0.25g
4-(3-methyl-4-nitrophenyl)but-3-en-2-amine
2229660-91-5
0.25g
$906.0 2023-09-19
Enamine
EN300-1822684-2.5g
4-(3-methyl-4-nitrophenyl)but-3-en-2-amine
2229660-91-5
2.5g
$1931.0 2023-09-19
Enamine
EN300-1822684-0.05g
4-(3-methyl-4-nitrophenyl)but-3-en-2-amine
2229660-91-5
0.05g
$827.0 2023-09-19
Enamine
EN300-1822684-5g
4-(3-methyl-4-nitrophenyl)but-3-en-2-amine
2229660-91-5
5g
$2858.0 2023-09-19
Enamine
EN300-1822684-1g
4-(3-methyl-4-nitrophenyl)but-3-en-2-amine
2229660-91-5
1g
$986.0 2023-09-19
Enamine
EN300-1822684-10g
4-(3-methyl-4-nitrophenyl)but-3-en-2-amine
2229660-91-5
10g
$4236.0 2023-09-19
Enamine
EN300-1822684-5.0g
4-(3-methyl-4-nitrophenyl)but-3-en-2-amine
2229660-91-5
5g
$3645.0 2023-06-01

4-(3-methyl-4-nitrophenyl)but-3-en-2-amine 関連文献

4-(3-methyl-4-nitrophenyl)but-3-en-2-amineに関する追加情報

Recent Advances in the Study of 4-(3-methyl-4-nitrophenyl)but-3-en-2-amine (CAS: 2229660-91-5)

The compound 4-(3-methyl-4-nitrophenyl)but-3-en-2-amine (CAS: 2229660-91-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential therapeutic uses.

Recent studies have focused on the synthesis and optimization of 4-(3-methyl-4-nitrophenyl)but-3-en-2-amine, with particular emphasis on improving yield and purity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize the compound and confirm its structural integrity. These efforts have laid a solid foundation for further pharmacological investigations.

In terms of biological activity, preliminary in vitro studies have demonstrated that 4-(3-methyl-4-nitrophenyl)but-3-en-2-amine exhibits promising inhibitory effects on specific enzymatic targets involved in inflammatory pathways. Researchers have identified its potential as a lead compound for the development of novel anti-inflammatory agents. Further mechanistic studies are underway to elucidate its mode of action and optimize its pharmacological profile.

Additionally, computational modeling and docking studies have been conducted to explore the interaction of 4-(3-methyl-4-nitrophenyl)but-3-en-2-amine with various biological targets. These studies have provided valuable insights into its binding affinity and selectivity, which are critical for the design of more potent and specific derivatives.

Despite these promising findings, challenges remain in the development of 4-(3-methyl-4-nitrophenyl)but-3-en-2-amine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles.

In conclusion, 4-(3-methyl-4-nitrophenyl)but-3-en-2-amine represents a compound of significant interest in the field of chemical biology and drug discovery. Continued research and development efforts are expected to unlock its full potential, paving the way for innovative therapeutic solutions.

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